molecular formula C8H8N2O3 B1489673 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid CAS No. 858956-25-9

2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

Cat. No. B1489673
Key on ui cas rn: 858956-25-9
M. Wt: 180.16 g/mol
InChI Key: IKDLJHIRCTZDND-UHFFFAOYSA-N
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Patent
US07863220B2

Procedure details

To a mixture of 2-cyclopropyl-1,6-dihydro-6-oxo-4-pyrimidinecarboxylic acid (i.e. the product of Step A1 or A2) (9.2 g, 52 mmol) in water (30 mL) and concentrated hydrochloric acid (22 g, 220 mmol) at 15° C. was added dropwise aqueous sodium hypochlorite solution (11%, 40 g, 59 mmol) over 15 minutes so that with cooling the reaction mixture was maintained at 15-20° C. The mixture was then held at 20-25° C. for 1 h. Solid sodium bisulfite (ca. 2 g) was added, and then aqueous sodium hydroxide solution (50%, 8 g, 0.10 mol) was added dropwise so that with cooling the reaction mixture was maintained at about 25° C. The mixture was cooled to 10° C., and the suspended product was isolated by filtration and washed with a minimum amount of cold water. The product was then dried to constant weight in vacuum-oven at 50° C. to afford the title compound (7.5 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[NH:5][C:6](=[O:13])[CH:7]=[C:8]([C:10]([OH:12])=[O:11])[N:9]=2)[CH2:3][CH2:2]1.[ClH:14].Cl[O-].[Na+].S(=O)(O)[O-].[Na+].[OH-].[Na+]>O>[Cl:14][C:7]1[C:6](=[O:13])[NH:5][C:4]([CH:1]2[CH2:2][CH2:3]2)=[N:9][C:8]=1[C:10]([OH:12])=[O:11] |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C=1NC(C=C(N1)C(=O)O)=O
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
Cl
Name
Quantity
40 g
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
with cooling the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at about 25° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 10° C.
CUSTOM
Type
CUSTOM
Details
the suspended product was isolated by filtration
WASH
Type
WASH
Details
washed with a minimum amount of cold water
CUSTOM
Type
CUSTOM
Details
The product was then dried to constant weight in vacuum-oven at 50° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(N=C(NC1=O)C1CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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